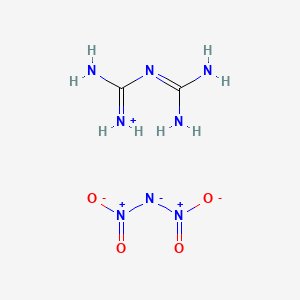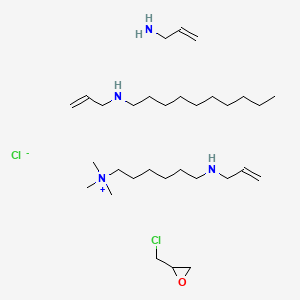
CholestaGel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CholestaGel, known scientifically as colesevelam hydrochloride, is a bile acid sequestrant used primarily to lower cholesterol levels in patients with hypercholesterolemia. It is a non-absorbed, lipid-lowering polymer that binds bile acids in the intestine, preventing their reabsorption. This action helps reduce the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is often referred to as “bad” cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: CholestaGel is synthesized by cross-linking polyallylamine with epichlorohydrin, followed by alkylation with (6-bromohexyl)trimethylammonium bromide and 1-bromodecane . The resulting polymer is then converted to its hydrochloride form by washing with hydrochloric acid .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization and cross-linking reactions under controlled conditions. The process ensures the formation of a stable, high-capacity bile acid-binding polymer that can be formulated into tablets for oral administration .
Chemical Reactions Analysis
Types of Reactions: CholestaGel primarily undergoes binding reactions with bile acids in the intestine. It does not undergo significant oxidation, reduction, or substitution reactions due to its non-absorbed nature .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include polyallylamine, epichlorohydrin, (6-bromohexyl)trimethylammonium bromide, and 1-bromodecane . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking .
Major Products Formed: The major product formed from these reactions is colesevelam hydrochloride, a high-capacity bile acid-binding polymer .
Scientific Research Applications
CholestaGel has a wide range of scientific research applications, including:
Mechanism of Action
CholestaGel exerts its effects by binding bile acids in the intestine, preventing their reabsorption into the bloodstream . This action forces the liver to produce more bile acids from cholesterol, thereby reducing the levels of LDL-C in the blood . The molecular targets involved in this process include bile acids and the hepatic enzyme cholesterol 7-α-hydroxylase, which is upregulated to increase the conversion of cholesterol to bile acids .
Comparison with Similar Compounds
Colestyramine: Another bile acid sequestrant used to lower cholesterol levels.
Colestipol: Similar to colestyramine, it is used to lower cholesterol but has a different polymer structure.
Uniqueness of CholestaGel: this compound is unique due to its high binding capacity for bile acids and its improved tolerability compared to other bile acid sequestrants . It is also effective in combination therapies with statins and ezetimibe, providing an additive reduction in LDL-C levels .
Properties
CAS No. |
182815-43-6 |
|---|---|
Molecular Formula |
C31H66Cl2N4O |
Molecular Weight |
581.796 |
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |
InChI Key |
NXOLVMFMAFCDSR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


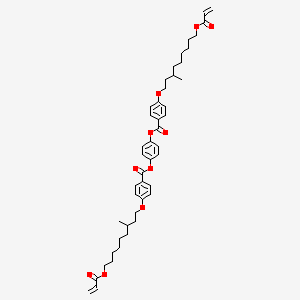




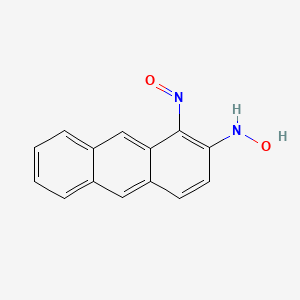
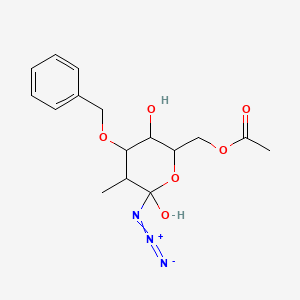


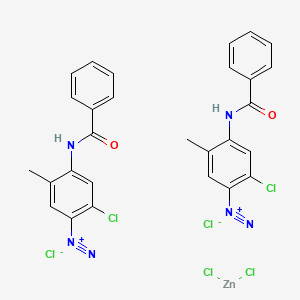
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)
